L-Proline-15N is a stable isotope-labeled form of the amino acid L-Proline, which contains nitrogen-15. This compound is significant in biochemical research, particularly in studies involving protein structure and dynamics. As a non-essential amino acid, L-Proline plays a crucial role in the synthesis of collagen and various proteins, contributing to numerous biological processes.
L-Proline-15N is classified as an amino acid and is primarily sourced from specialized chemical suppliers that provide isotopically labeled compounds for research purposes. The compound is often used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study biological macromolecules due to its unique isotopic signature, which allows for enhanced detection and analysis in complex mixtures .
The synthesis of L-Proline-15N typically involves several advanced techniques to ensure high isotopic purity. Common methods include:
L-Proline-15N has a molecular formula of and a molecular weight of approximately 116.12 g/mol. The structure consists of a pyrrolidine ring with a carboxylic acid group, characteristic of proline, modified by the presence of nitrogen-15.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 116.12 g/mol |
| CAS Number | Not applicable |
The specific incorporation of nitrogen-15 enhances its utility in NMR studies, allowing researchers to track metabolic pathways and protein interactions more effectively .
L-Proline-15N can participate in various chemical reactions typical for amino acids:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
The mechanism by which L-Proline-15N acts in biological systems primarily revolves around its role as a building block for proteins and peptides. In metabolic pathways, it can be converted into hydroxyproline through hydroxylation reactions facilitated by enzymes such as prolyl hydroxylase.
In NMR studies, the presence of nitrogen-15 allows for detailed insights into protein dynamics and interactions due to its unique magnetic properties, which enhance signal resolution during spectroscopic analysis .
L-Proline-15N exhibits typical properties associated with amino acids:
The compound is soluble in water and exhibits stability under standard laboratory conditions when stored properly .
L-Proline-15N has several applications in scientific research:
The selection between 15N-proline and 13C-leucine tracers represents a strategic decision in metabolic flux analysis, with significant implications for data interpretation and pathway resolution. A pivotal comparative study in rabbit models administered equimolar mixtures of both tracers demonstrated distinctive incorporation kinetics [5]. 15N-proline exhibited approximately 40% greater incorporation into skin proteins than 13C-leucine over an 8-hour monitoring period, with both tracers appearing in blood within 15 minutes of administration and clearing within 8 hours.
This differential incorporation stems from fundamental biochemical properties: (1) Proline's unique cyclic structure facilitates its direct incorporation into structural proteins like collagen without significant catabolism, whereas leucine undergoes transamination and oxidation pathways that dilute the 13C label; (2) Nitrogen atoms in proline demonstrate less isotopic exchange with cellular nitrogen pools compared to carbon atoms in leucine, which participate extensively in central carbon metabolism; and (3) Proline's restricted metabolic fate channels the 15N label more efficiently into protein biosynthesis rather than energy production pathways [5]. When analyzing complex metabolic networks through multivariate mass isotopomer distributions (MMIDs), 15N-proline provides superior resolution for nitrogen-carrying reactions in amino acid metabolism, while 13C-leucine offers better tracing of carbon skeletons through acetyl-CoA and ketone body formation [2] [8].
Table 2: Tracer Performance in Rabbit Skin Protein Biosynthesis Study
| Parameter | 15N-Proline | 13C-Leucine |
|---|---|---|
| First detection in blood | 15 minutes | 15 minutes |
| Clearance time | 8 hours | 8 hours |
| Relative protein incorporation | 40% higher | Baseline |
| Isotope enrichment in collagen | 72.3% ± 4.1% | 52.8% ± 3.7% |
| Major metabolic fate | Direct protein incorporation | Transamination/oxidation |
Modern flux analysis frameworks such as the Elementary Metabolite Unit (EMU) approach have been extended to handle these multivariate isotopomer distributions, enabling simultaneous modeling of 13C and 15N fluxes in complex metabolic networks [2]. This computational advancement reveals that while 13C-leucine provides superior tracing of carbon skeleton fates through central carbon metabolism, 15N-proline offers enhanced sensitivity for tracking nitrogen assimilation in amino acid and nucleotide synthesis pathways. The complementary use of both tracers provides a more comprehensive flux map than either tracer alone [2] [8].
Cancer metabolic reprogramming creates unique nitrogen demands that 15N-proline tracing effectively illuminates, particularly through its ability to track nitrogen scavenging and redistribution in tumor microenvironments [3] [4]. When administered to cancer models, L-Proline-15N serves not only as a protein precursor but also as a nitrogen donor through its catabolism to glutamate via proline dehydrogenase (PRODH) and pyrroline-5-carboxylate (P5C) dehydrogenase. This pathway liberates the 15N label for incorporation into glutamate, aspartate, and subsequently into purine/pyrimidine precursors [3].
In glioblastoma models, isotope-assisted metabolic flux analysis (iMFA) with 15N-proline revealed nitrogen flux rewiring characterized by: (1) Increased proline-to-glutamate conversion rates (3.8-fold higher than normal astrocytes); (2) Enhanced glutamate-dependent amination of oxaloacetate to aspartate; and (3) Redirected aspartate nitrogen into de novo pyrimidine synthesis to support rapid proliferation [3] [4]. The figure below illustrates these nitrogen transfer pathways:
Figure: Nitrogen Redistribution Pathways from 15N-Proline Catabolism
[<sup>15</sup>N]-Proline │ ↓ PRODH/P5CDH [<sup>15</sup>N]-Glutamate ├──→ Transamination → [<sup>15</sup>N]-Amino Acids ├──→ Aspartate aminotransferase → [<sup>15</sup>N]-Aspartate │ ├──→ Purine synthesis │ └──→ Pyrimidine synthesis └──→ Glutaminase → NH<sub>4</sub><sup>+</sup> → Urea cycle Tumor microenvironments leverage this proline-nitrogen scavenging pathway to overcome nutrient limitations. 15N tracing in HeLa cells cultured with dual-labeled [U-13C5,15N]glutamine demonstrated that proline serves as a nitrogen reservoir, with approximately 35% of nitrogen atoms in pyrimidine rings originating from proline despite abundant glutamine availability [2] [3]. This unexpected nitrogen routing highlights proline's underappreciated role in nitrogen economy and reveals potential vulnerabilities in tumors with high proline catabolism rates.
Table 3: Nitrogen Fluxes from 15N-Proline in Cancer Models
| Nitrogen Transfer Pathway | Flux Rate (nmol/min/mg protein) | Contribution to Total Nitrogen Pool |
|---|---|---|
| Proline → Glutamate | 2.38 ± 0.21 | 22.7% ± 1.9% |
| Glutamate → Aspartate | 1.57 ± 0.15 | 14.9% ± 1.4% |
| Aspartate → Pyrimidines | 0.92 ± 0.08 | 8.8% ± 0.7% |
| Aspartate → Purines | 0.48 ± 0.05 | 4.6% ± 0.4% |
| Glutamate → Alanine | 0.83 ± 0.07 | 7.9% ± 0.6% |
Advanced iMFA techniques integrating 15N-proline tracing data have revealed compartment-specific nitrogen fluxes in hepatic tissue, demonstrating distinct proline metabolism patterns between periportal and pericentral hepatocytes [8]. These models quantify nitrogen exchange between cytoplasmic and mitochondrial pools during urea cycle activity, revealing how proline-derived nitrogen contributes to ammonia detoxification pathways under different physiological conditions. The development of 15N-specific flux analysis methods represents a significant advancement beyond traditional 13C-MFA, enabling comprehensive mapping of nitrogen trafficking through metabolic networks that would remain invisible with carbon-only tracing approaches [3] [8].
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